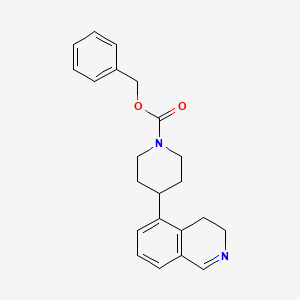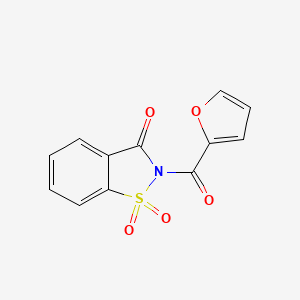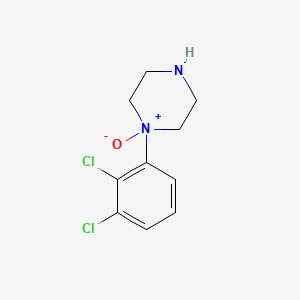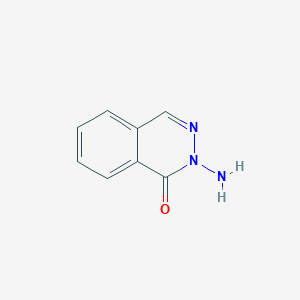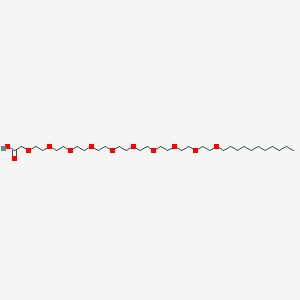
3,6,9,12,15,18,21,24,27,30-Decaoxahentetracontan-1-oic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,9,12,15,18,21,24,27,30-Decaoxahentetracontan-1-oic Acid is a complex organic compound characterized by its long chain of carbon atoms interspersed with oxygen atoms. This compound is notable for its unique structure, which includes multiple ether linkages and a terminal carboxylic acid group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27,30-Decaoxahentetracontan-1-oic Acid typically involves the stepwise addition of ethylene oxide units to a long-chain alcohol, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of strong bases such as sodium hydroxide to facilitate the opening of the ethylene oxide rings and the subsequent formation of ether linkages.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and the efficient handling of large volumes of reactants. The use of catalysts, such as potassium hydroxide, can further enhance the reaction efficiency and yield.
化学反応の分析
Types of Reactions
3,6,9,12,15,18,21,24,27,30-Decaoxahentetracontan-1-oic Acid undergoes various chemical reactions, including:
Oxidation: The terminal carboxylic acid group can be further oxidized to form peroxy acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ether linkages can undergo nucleophilic substitution reactions, where the oxygen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Peroxy acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted ethers depending on the nucleophile used.
科学的研究の応用
3,6,9,12,15,18,21,24,27,30-Decaoxahentetracontan-1-oic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems, particularly in membrane chemistry due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, where its long chain can facilitate the transport of therapeutic agents.
Industry: Utilized in the production of surfactants and emulsifiers due to its ability to stabilize mixtures of oil and water.
作用機序
The mechanism by which 3,6,9,12,15,18,21,24,27,30-Decaoxahentetracontan-1-oic Acid exerts its effects is largely dependent on its chemical structure. The multiple ether linkages and terminal carboxylic acid group allow it to interact with various molecular targets, including enzymes and receptors. In biological systems, it can integrate into lipid bilayers, altering membrane fluidity and permeability. Its amphiphilic nature also enables it to form micelles and other self-assembled structures, which can encapsulate and transport other molecules.
類似化合物との比較
Similar Compounds
Polyethylene Glycol (PEG): Similar in structure due to the presence of ether linkages but lacks the terminal carboxylic acid group.
Polytetrahydrofuran (PTHF): Another polymer with ether linkages, but with a different backbone structure.
Polypropylene Glycol (PPG): Contains ether linkages but with a different arrangement of carbon atoms.
Uniqueness
3,6,9,12,15,18,21,24,27,30-Decaoxahentetracontan-1-oic Acid is unique due to its specific arrangement of ether linkages and the presence of a terminal carboxylic acid group. This combination of features imparts distinct chemical properties, such as enhanced solubility in both polar and non-polar solvents, and the ability to form stable emulsions.
特性
分子式 |
C31H62O12 |
|---|---|
分子量 |
626.8 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C31H62O12/c1-2-3-4-5-6-7-8-9-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-22-23-40-24-25-41-26-27-42-28-29-43-30-31(32)33/h2-30H2,1H3,(H,32,33) |
InChIキー |
INGRUCBAYLQULT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



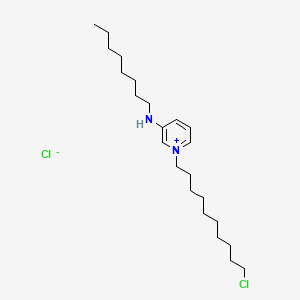
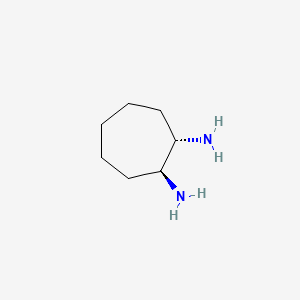
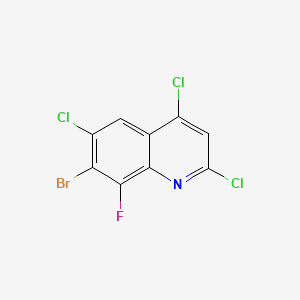

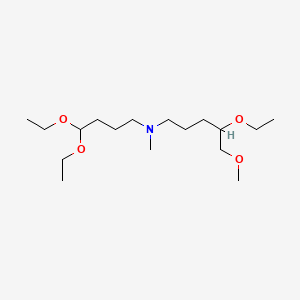
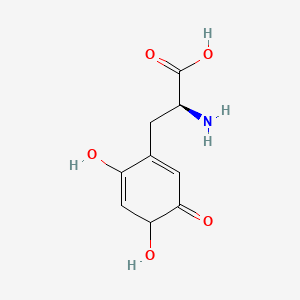
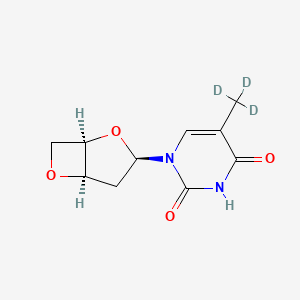

![N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan; (S)-1-[[1-Carboxy-2-(1H-indol-3-yl)ethyl]amino]-1-deoxy-D-fructose; D-Fructose-tryptophan; Fructose-L-tryptophan](/img/structure/B13839156.png)
